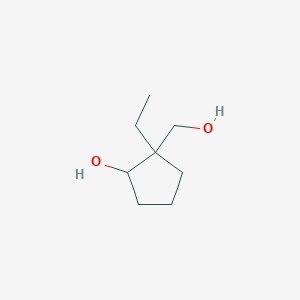
N-phenylpentacosa-10,12-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylpentacosa-10,12-diynamide is a compound that belongs to the class of diacetylenes Diacetylenes are known for their unique properties, including their ability to undergo polymerization upon exposure to ultraviolet light or heat, resulting in materials with interesting optical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpentacosa-10,12-diynamide typically involves the reaction of 10,12-pentacosadiynoic acid with aniline. The process begins with the activation of the carboxylic acid group of 10,12-pentacosadiynoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with aniline to form the desired diynamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:
Polymerization: Exposure to ultraviolet light or heat can induce polymerization, forming polydiacetylene materials with unique optical properties.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Typically requires ultraviolet light or heat as the initiating factor.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Polymerization: Results in polydiacetylene materials.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-phenylpentacosa-10,12-diynamide has several applications in scientific research:
Materials Science: Used in the development of colorimetric sensors and other materials with unique optical properties.
Biomedical Research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
10,12-Pentacosadiynoic Acid: The precursor to N-phenylpentacosa-10,12-diynamide, also capable of polymerization.
N-(Naphthalen-1-yl)pentacosa-10,12-diynamide: Another diynamide with similar polymerization properties but different optical characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can be further functionalized to introduce additional properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and sensors.
Properties
CAS No. |
128424-24-8 |
|---|---|
Molecular Formula |
C31H47NO |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-phenylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33) |
InChI Key |
PLDBRCRYDPYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


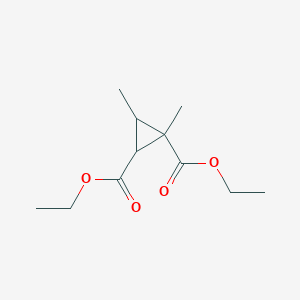
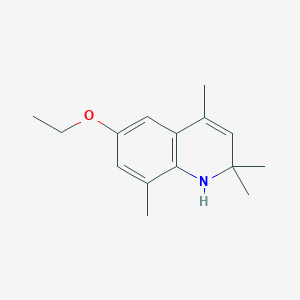

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
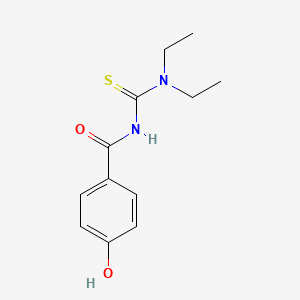
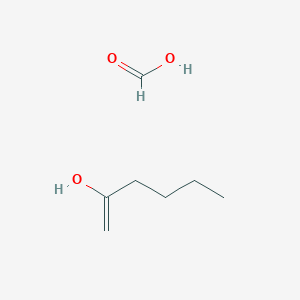
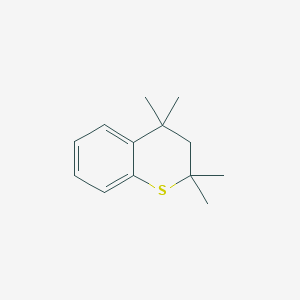
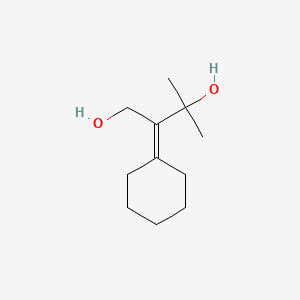
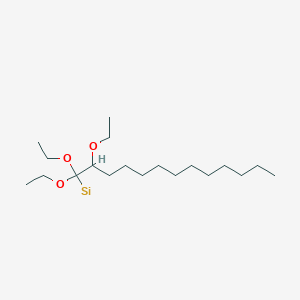
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
